![molecular formula C12H17NO2 B5541419 2-(3-methylbutoxy)benzamide](/img/structure/B5541419.png)
2-(3-methylbutoxy)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 2-(3-methylbutoxy)benzamide, typically involves direct acylation reactions or novel synthetic routes involving oxidative aminocarbonylation or palladium-catalyzed reactions. For instance, novel benzamide compounds have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, demonstrating the versatility of synthesis methods available for these compounds (Yakan et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied through X-ray diffraction, IR spectroscopy, and DFT calculations. These analyses reveal the crystallization patterns and molecular geometry, offering insights into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties. The molecular electrostatic potential (MEP) surface maps are investigated to estimate chemical reactivity (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactive nature. These reactions are critical for understanding their potential applications and interactions with other molecules. The studies show that these compounds have antioxidant properties determined by free radical scavenging tests, highlighting their chemical reactivity and potential applications (Yakan et al., 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of any chemical compound. For benzamide derivatives, the crystallization in different systems and the determination of lattice constants provide valuable information on their physical characteristics, which are essential for material science and engineering applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other chemical species, define the versatility and potential uses of benzamide derivatives. The antioxidant activity and potential antibacterial properties, as demonstrated through in vitro tests, indicate significant chemical properties that could be leveraged for various applications. Moreover, the analysis of electronic properties through DFT calculations further elucidates their chemical behavior (Demir et al., 2015).
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Benzamide derivatives have been extensively studied for their potential in treating various medical conditions due to their diverse biological activities. For instance, substituted benzamide drugs like raclopride have been shown to possess high affinity for dopamine D-2 receptors in the rat brain, suggesting their utility in studying central dopamine D-2 receptors both in vitro and in vivo (Köhler et al., 1985). Another study highlights the discovery of ABT-888, a PARP inhibitor with significant potency against both PARP-1 and PARP-2 enzymes, showing promise for cancer treatment (Penning et al., 2009).
Polymer Science
Benzamide derivatives have also been investigated in polymer science for the synthesis of novel materials. For example, the thermal polymerization of certain benzamide derivatives leads to the formation of hyperbranched aromatic polyamides with unique properties, including solubility in various solvents and potential applications in advanced materials engineering (Yang et al., 1999).
Antioxidant and Antibacterial Activities
Recent studies have synthesized novel benzamide compounds from various benzoic acids and evaluated their antioxidant and antibacterial activities. Some compounds have shown promising results, suggesting their potential in developing new therapeutic agents (Yakan et al., 2020).
Catalysis and Organic Synthesis
Benzamide derivatives have been used as catalysts or intermediates in organic synthesis. For example, copper-mediated aryloxylation of benzamides, assisted by an N,O-bidentate directing group, provides a straightforward method for the synthesis of diaryloxylated benzoic acids, highlighting the versatility of benzamide derivatives in synthetic chemistry (Hao et al., 2014).
Diabetes Treatment
In the quest for novel treatments for type 2 diabetes mellitus (T2DM), certain acetylenyl-containing benzamide derivatives have been identified as potent glucokinase activators. These compounds have shown efficacy in in vitro enzyme assays and in vivo oral glucose tolerance tests, indicating their potential as therapeutic agents for T2DM (Park et al., 2015).
properties
IUPAC Name |
2-(3-methylbutoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCVITLVUYPRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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